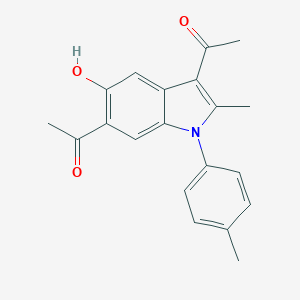![molecular formula C12H9ClN4O B271468 3-amino-6-(4-chlorophenyl)-1,2-dihydropyrazolo[4,3-c]pyridin-4-one](/img/structure/B271468.png)
3-amino-6-(4-chlorophenyl)-1,2-dihydropyrazolo[4,3-c]pyridin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-amino-6-(4-chlorophenyl)-1,2-dihydropyrazolo[4,3-c]pyridin-4-one, also known as CPP, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. CPP is a pyrazolopyridine derivative with a unique chemical structure that enables it to interact with various biological targets.
作用机制
3-amino-6-(4-chlorophenyl)-1,2-dihydropyrazolo[4,3-c]pyridin-4-one exerts its biological effects by interacting with various biological targets. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. This compound also inhibits the activity of histone deacetylases (HDACs), which play a crucial role in the regulation of gene expression. Moreover, this compound has been shown to target the adenosine receptor, which is involved in the regulation of various physiological processes.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to inhibit the production of inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). This compound has also been shown to inhibit the proliferation of cancer cells and induce apoptosis. Moreover, this compound has been found to have a neuroprotective effect and improve cognitive function in animal models of neurodegenerative diseases.
实验室实验的优点和局限性
3-amino-6-(4-chlorophenyl)-1,2-dihydropyrazolo[4,3-c]pyridin-4-one has several advantages for lab experiments. It has a unique chemical structure that enables it to interact with various biological targets. Moreover, this compound has been extensively studied for its potential therapeutic applications, making it a promising candidate for further research. However, this compound also has some limitations for lab experiments. It has low solubility in water, which can make it difficult to work with. Moreover, this compound has not been extensively studied in human clinical trials, and its safety and efficacy in humans are not yet fully understood.
未来方向
There are several future directions for research on 3-amino-6-(4-chlorophenyl)-1,2-dihydropyrazolo[4,3-c]pyridin-4-one. One area of research is the development of novel this compound derivatives with improved solubility and pharmacokinetic properties. Another area of research is the investigation of the potential use of this compound in combination with other drugs for the treatment of cancer and other diseases. Moreover, further studies are needed to elucidate the mechanism of action of this compound and its potential therapeutic targets. Finally, clinical trials are needed to evaluate the safety and efficacy of this compound in humans.
合成方法
3-amino-6-(4-chlorophenyl)-1,2-dihydropyrazolo[4,3-c]pyridin-4-one can be synthesized using a multistep process involving the reaction of 4-chlorobenzaldehyde with hydrazine hydrate to form 4-chlorophenylhydrazine. The resulting compound is then reacted with ethyl acetoacetate to form 3-amino-6-(4-chlorophenyl)pyrazolo[4,3-c]pyridine-4-one. Finally, the compound is reduced with sodium borohydride to yield this compound.
科学研究应用
3-amino-6-(4-chlorophenyl)-1,2-dihydropyrazolo[4,3-c]pyridin-4-one has been extensively studied for its potential therapeutic applications. It has been shown to have antitumor, anti-inflammatory, and analgesic properties. This compound has also been found to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and colon cancer. Moreover, this compound has been shown to have a neuroprotective effect and has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
属性
分子式 |
C12H9ClN4O |
|---|---|
分子量 |
260.68 g/mol |
IUPAC 名称 |
3-amino-6-(4-chlorophenyl)-1,2-dihydropyrazolo[4,3-c]pyridin-4-one |
InChI |
InChI=1S/C12H9ClN4O/c13-7-3-1-6(2-4-7)8-5-9-10(12(18)15-8)11(14)17-16-9/h1-5,16-17H,14H2 |
InChI 键 |
JAFDKTMLBDHIKS-UHFFFAOYSA-N |
手性 SMILES |
C1=CC(=CC=C1C2=NC(=O)C3=C(NNC3=C2)N)Cl |
SMILES |
C1=CC(=CC=C1C2=NC(=O)C3=C(NNC3=C2)N)Cl |
规范 SMILES |
C1=CC(=CC=C1C2=NC(=O)C3=C(NNC3=C2)N)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-Bromo-1-[2-(3,4-dihydroxyphenyl)-2-oxoethyl]pyridinium](/img/structure/B271386.png)
![1-[2-(3,4-Dihydroxyphenyl)-2-oxoethyl]-3,5,7-triaza-1-azoniatricyclo[3.3.1.1~3,7~]decane](/img/structure/B271387.png)
![1-[2-(4-Bromophenyl)-2-oxoethyl]pyrazin-1-ium](/img/structure/B271393.png)
![2-[2-(4-Fluorophenyl)-2-oxoethyl]isoquinolinium](/img/structure/B271394.png)
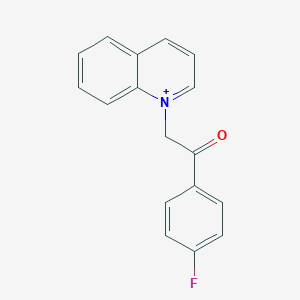
![3-Bromo-1-[2-(4-fluorophenyl)-2-oxoethyl]pyridinium](/img/structure/B271396.png)
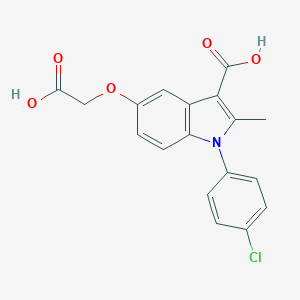

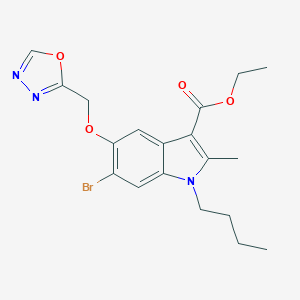
![1-[5-(allyloxy)-2-methyl-1-phenyl-1H-indol-3-yl]ethanone](/img/structure/B271416.png)
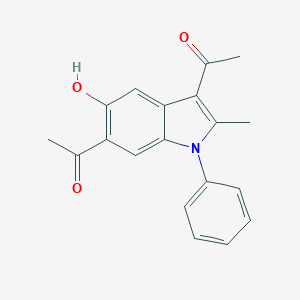

![[(1-Ethyl-2-methyl-3-acetyl-1H-indole-5-yl)oxy]acetonitrile](/img/structure/B271419.png)
